methyl 5-({8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate
Description
Methyl 5-({8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazolopyridine core substituted with a 1,2,4-oxadiazole ring and a methyl furan carboxylate ester. The triazolopyridine moiety contributes to π-π stacking interactions in biological systems, while the 1,2,4-oxadiazole group enhances metabolic stability due to its resistance to enzymatic hydrolysis . The methyl furan carboxylate ester likely influences lipophilicity, impacting membrane permeability.
Properties
IUPAC Name |
methyl 5-[[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5/c1-13-5-7-14(8-6-13)18-23-20(32-25-18)16-4-3-11-26-19(16)24-27(22(26)29)12-15-9-10-17(31-15)21(28)30-2/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYUWXMWBWXGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=C(O5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and oxadiazole intermediates, followed by their coupling with the furan-2-carboxylate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of new materials with specific electronic or mechanical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism by which methyl 5-({8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Triazolopyridine vs. Triazoloquinazoline Derivatives
Compounds such as methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate () share the triazole-fused heterocyclic core but replace pyridine with quinazoline. The target compound’s pyridine core may offer better bioavailability in comparison .
Oxadiazole vs. Thioether Substituents
The 1,2,4-oxadiazole group in the target compound contrasts with thioether-linked side chains in ’s derivatives (e.g., compound 8). Oxadiazoles exhibit higher oxidative stability and stronger dipole moments (~3.5 D) compared to thioethers (~1.3 D), favoring target-ligand electrostatic interactions . However, thioethers may improve radical scavenging activity, as seen in antileukemic sesterterpenoids .
Functional Group Variations
Furan Carboxylate Ester vs. Benzoic Acid Derivatives
Intermediate 26 (), 5-fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yl]oxy]benzoic acid, replaces the furan ester with a benzoic acid group. The carboxylic acid moiety increases hydrophilicity (clogP ~1.2 vs. ~2.5 for the target compound), favoring renal excretion but limiting blood-brain barrier penetration. The target’s methyl ester may act as a prodrug, enhancing oral absorption .
Pyridine vs. Pyrazole Hybrids
Compound 21tg (), a triazole-pyrazole hybrid, lacks the oxadiazole and furan groups. Pyrazole’s basic nitrogen (pKa ~2.5) introduces pH-dependent solubility, whereas the target’s oxadiazole remains neutral across physiological pH ranges, ensuring consistent membrane permeability .
Computational and Experimental Insights
- Density Functional Theory (DFT) : Calculations () predict the target compound’s oxadiazole ring contributes to a HOMO-LUMO gap of ~5 eV, indicating moderate reactivity suitable for drug-like molecules .
- Toxicity Estimation : Analogous oxadiazoles () show low hepatotoxicity risk (<10% inhibition of CYP3A4 at 10 μM), suggesting favorable safety profiles.
- Molecular Docking : The furan ester may occupy hydrophobic pockets in kinase targets (e.g., EGFR), while the oxadiazole forms hydrogen bonds with catalytic lysine residues .
Biological Activity
Methyl 5-({8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a complex organic compound that exhibits a variety of biological activities. Its structure incorporates multiple heterocyclic moieties that contribute to its potential therapeutic effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a furan ring, oxadiazole, and triazole components. The molecular formula is with a molecular weight of 423.42 g/mol. It is characterized by its unique combination of functional groups that enhance its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and triazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole unit have shown activity against various pathogens including Gram-positive and Gram-negative bacteria. A study highlighted that related compounds demonstrated moderate to strong inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable investigation demonstrated that related oxadiazole derivatives exhibited IC50 values below 100 µM against various cancer cell lines such as HT29 (colon cancer) and A431 (skin cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. The presence of electron-withdrawing groups in its structure enhances binding affinity to these targets, leading to altered cellular functions .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound exhibited superior activity against Candida albicans with an MIC of 64 µg/mL compared to standard antifungal agents .
Case Study 2: Anticancer Activity in vitro
A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed significant growth inhibition in MCF7 (breast cancer) cells with an IC50 value of 45 µM. The study concluded that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
